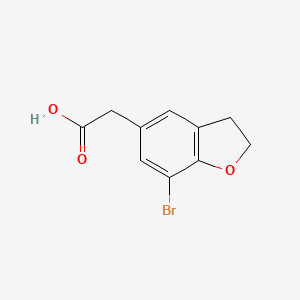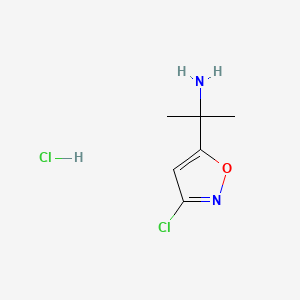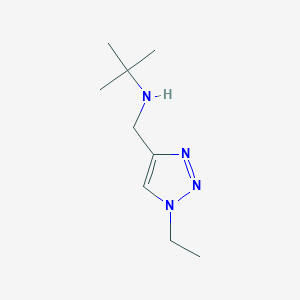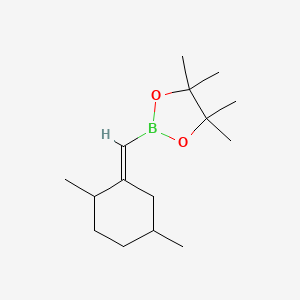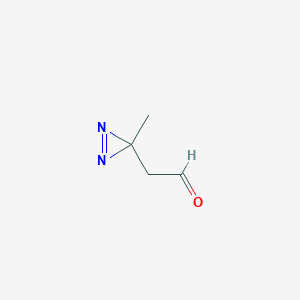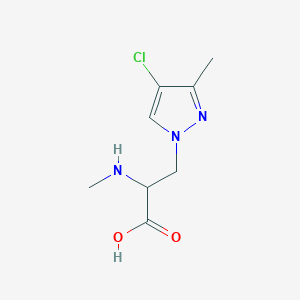
2-(piperazin-1-yl)-N-propylacetamidedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(piperazin-1-yl)-N-propylacetamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-yl)-N-propylacetamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction involving isocyanides, aldehydes, amines, and carboxylic acids . The ring opening of aziridines under the action of N-nucleophiles is also a common synthetic route .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a common industrial method . The Ugi reaction is also employed in industrial settings due to its efficiency and ability to produce a wide range of derivatives .
Chemical Reactions Analysis
Types of Reactions
2-(piperazin-1-yl)-N-propylacetamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve the use of halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-(piperazin-1-yl)-N-propylacetamide dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(piperazin-1-yl)-N-propylacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound allows it to interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(piperazin-1-yl)-N-propylacetamide dihydrochloride include other piperazine derivatives such as:
- 1-(3-chlorophenyl)piperazine (mCPP)
- 2-(1-piperazinyl)pyrimidine dihydrochloride
- Cyclopropyl(piperazin-1-yl)methanone
Uniqueness
What sets 2-(piperazin-1-yl)-N-propylacetamide dihydrochloride apart from other similar compounds is its specific structure, which allows for unique interactions with molecular targets and pathways. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C9H21Cl2N3O |
|---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
2-piperazin-1-yl-N-propylacetamide;dihydrochloride |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-2-3-11-9(13)8-12-6-4-10-5-7-12;;/h10H,2-8H2,1H3,(H,11,13);2*1H |
InChI Key |
MHYFDCSYCUEXNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1CCNCC1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


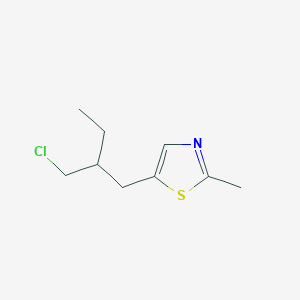
![1-methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13632046.png)
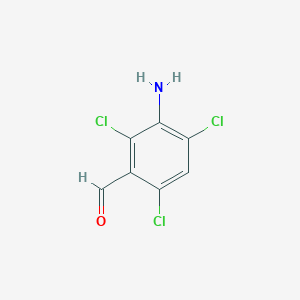
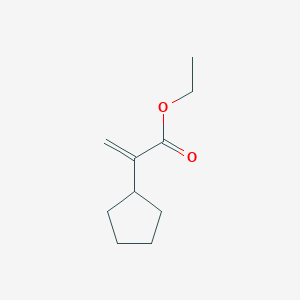
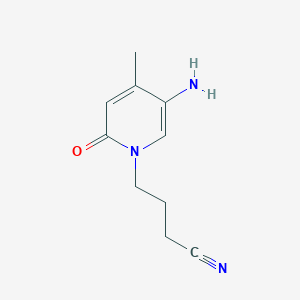
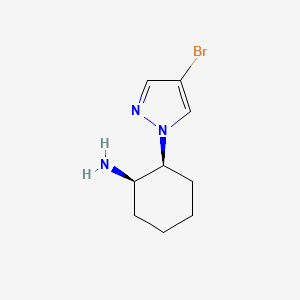
![N-[(3-chloro-5-methylphenyl)methyl]-4-(2-methylbutan-2-yl)cyclohexan-1-amine hydrochloride](/img/structure/B13632069.png)
